[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID
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Overview
Description
[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for diverse reactions.
Preparation Methods
The synthesis of [(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID typically involves multiple steps. One common method starts with the use of acetylglycine as a precursor. The process involves nucleophilic substitution reactions to introduce the necessary functional groups. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID is widely used in scientific research. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used in studies related to enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and alter their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, [(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID stands out due to its unique structure and reactivity. Similar compounds include N-(2-amino-2-oxoethyl)acrylamide and 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
CAS No. |
75459-34-6 |
---|---|
Molecular Formula |
C11H20N4O6 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[(2-amino-2-oxoethyl)-[(2S)-2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O6/c1-7(15(4-9(13)17)6-11(20)21)2-14(3-8(12)16)5-10(18)19/h7H,2-6H2,1H3,(H2,12,16)(H2,13,17)(H,18,19)(H,20,21)/t7-/m0/s1 |
InChI Key |
YXWHFCSUHVBWFG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O |
SMILES |
CC(CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O |
Canonical SMILES |
CC(CN(CC(=O)N)CC(=O)O)N(CC(=O)N)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADR 925 ADR-925 ICRF 198 ICRF 198, (+-)-isomer ICRF-198 N,N'-((1S)-1-methyl-1,2-ethanediyl)-bis(N-(2-amino-2-oxoethyl))glycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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